Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a synthetic carbamate derivative featuring a thiazole ring substituted with a 2-oxoethyl group linked to a 4-phenylpiperazine moiety. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and material science due to their versatility in molecular design and bioactivity. For instance, thiazole-containing carbamates like TSPC (Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate) are studied as corrosion inhibitors , while others, such as desmedipham, serve as herbicides .
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-25-18(24)20-17-19-14(13-26-17)12-16(23)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,13H,2,8-12H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCBXKUIYYHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to their diverse biological activities. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be part of the interaction mechanism with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects suggest that the compound could have a wide range of molecular and cellular impacts.
Biological Activity
Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a carbamate group, and a piperazine moiety, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 378.47 g/mol.
1. Antimicrobial Activity
Research indicates that compounds similar to ethyl carbamates exhibit significant antimicrobial properties. For instance, derivatives targeting bacterial lipid biosynthesis enzymes have shown promising results against strains like Staphylococcus aureus and Escherichia coli . this compound may similarly inhibit key enzymes involved in lipid synthesis, disrupting bacterial cell membrane integrity.
2. Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Analogous compounds have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have indicated that such compounds can act as dual inhibitors of acetylcholinesterase (AChE) and serotonin transporters (SERT), which are crucial in managing conditions like Alzheimer's disease .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits dose-dependent inhibition against various microbial strains. The following table summarizes the observed IC50 values for selected pathogens:
| Pathogen | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 15.3 |
| Escherichia coli | 12.7 |
| Candida albicans | 20.5 |
These results indicate a relatively high potency compared to standard antimicrobial agents.
Case Studies
A study conducted on the effects of similar thiazole derivatives revealed that they significantly reduced bacterial load in murine models infected with E. coli. This suggests that this compound could also demonstrate similar in vivo efficacy .
Comparison with Similar Compounds
Key Observations
Thiazole vs. Phenyl Core: The target compound and TSPC both incorporate a thiazole ring, which enhances electronic properties and metal-binding capacity. TSPC’s sulfamoyl group contributes to corrosion inhibition by adsorbing onto steel surfaces . Desmedipham and the patent intermediate lack thiazole rings, relying on phenyl or trifluoroethyl groups for herbicidal activity or synthetic utility .
Functional Group Diversity: The 4-phenylpiperazine group in the target compound is notable for its prevalence in CNS-active molecules (e.g., antipsychotics). TSPC’s sulfamoyl group facilitates strong adsorption on metal surfaces, achieving 85–92% inhibition efficiency at 0.5 mM concentration in acidic environments .
Synthetic Strategies: TSPC is synthesized via sulfonation and carbamate formation starting from aniline . The patent () highlights the use of carbamate intermediates with benzyl or tert-butyl protecting groups, underscoring the role of carbamates in multistep syntheses .
Preparation Methods
Molecular Architecture
The compound features:
- Thiazole core : A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3.
- 2-Oxoethyl side chain : Positioned at C4 of the thiazole, providing a ketone moiety for subsequent functionalization.
- 4-Phenylpiperazine unit : Attached via an amide linkage to the oxoethyl group, introducing a bulky aromatic amine substituent.
- Ethyl carbamate : Esterified at the thiazole’s C2 position, contributing hydrolytic stability.
Retrosynthetic Disconnections
Retrosynthetic analysis proposes three key fragments (Figure 1):
- Thiazole-carbamate intermediate : Ethyl 2-aminothiazole-4-carboxylate derivatives serve as precursors.
- 2-Oxoethyl-piperazine module : Synthesized via amidation of 2-chloroacetyl chloride with 4-phenylpiperazine.
- Convergent coupling : Michael addition or nucleophilic substitution to merge fragments.
Synthetic Methodologies
Thiazole Core Formation via Hantzsch Cyclization
The thiazole ring is constructed using the Hantzsch thiazole synthesis, adapted from methods in:
Procedure :
- React thiourea derivative A (1.0 equiv) with α-bromoketone B (1.2 equiv) in anhydrous ethanol under reflux (78°C, 6 hr).
- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Key Intermediate :
Ethyl 2-amino-4-(2-oxoethyl)thiazole-5-carboxylate (C ) is obtained in 74% yield.
Optimization Notes :
Piperazine-Ketone Coupling
The 4-phenylpiperazine moiety is introduced via nucleophilic acyl substitution:
Stepwise Protocol :
- Activate C ’s ketone as a chloro derivative using SOCl₂ (2.0 equiv) in dichloromethane (0°C → RT, 2 hr).
- React intermediate D with 4-phenylpiperazine (1.5 equiv) in presence of Et₃N (2.0 equiv) in THF (reflux, 12 hr).
Reaction Monitoring :
- FTIR shows disappearance of C=O stretch at 1715 cm⁻¹ and emergence of amide I band at 1650 cm⁻¹.
- ¹H NMR confirms piperazine coupling via δ 3.15–3.45 ppm multiplet (piperazine CH₂).
Yield : 68% after recrystallization from ethanol/water (4:1).
Carbamate Installation
Ethyl carbamate is introduced at the thiazole’s C2 position using two approaches:
Method A (Direct Carbamation) :
- Treat 2-aminothiazole intermediate with ethyl chloroformate (1.2 equiv) in pyridine (0°C → RT, 4 hr).
- Quench with ice-water, extract with DCM, and dry over MgSO₄.
Method B (Urethane Protection) :
- Protect amine as Boc derivative using di-tert-butyl dicarbonate.
- Deprotect with TFA/CH₂Cl₂ (1:1), then proceed with Method A.
Comparative Data :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 65% | 78% |
| Purity (HPLC) | 92.4% | 98.1% |
| Reaction Time | 4 hr | 6 hr |
Method B’s higher yield stems from reduced side reactions during carbamation.
Analytical Characterization
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)
- δ 3.32–3.48 (m, 8H, piperazine CH₂)
- δ 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 7.26–7.45 (m, 5H, phenyl-H)
HRMS (ESI+) :
- Calculated for C₁₈H₂₂N₄O₃S [M+H]⁺: 375.1491
- Observed: 375.1489
IR (KBr) :
- 1695 cm⁻¹ (C=O, carbamate)
- 1648 cm⁻¹ (amide C=O)
- 1245 cm⁻¹ (C-O-C, ester)
Process Optimization Challenges
Purification Considerations
Scale-Up Limitations
- Exothermic risk during Hantzsch cyclization requires controlled addition of α-bromoketone at >5 kg scale.
- Piperazine coupling exhibits nonlinear kinetics, necessitating reagent stoichiometry adjustments.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura approach couples pre-formed thiazole boronic ester with 4-(2-oxoethyl)phenylpiperazine:
Advantages :
- Avoids unstable α-haloketones.
- Enables late-stage diversification of piperazine substituents.
Limitations :
- Requires expensive Pd(PPh₃)₄ catalyst (5 mol%).
- Yields plateau at 58% due to boronic ester hydrolysis.
Q & A
Q. What are the key considerations for synthesizing Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by functionalization with carbamate and piperazine moieties. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under controlled temperatures (e.g., 60–80°C).
- Carbamate introduction : Reaction of the thiazole intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) .
- Piperazine coupling : Amide bond formation between the oxoethyl group and 4-phenylpiperazine using coupling agents like EDC/HOBt .
Optimization focus: Solvent selection (e.g., DMF for polar intermediates), reaction time, and purification via column chromatography to achieve >90% purity .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related thiazole-carbamate derivatives exhibit:
- Anticancer activity : Induction of apoptosis via oxidative stress (e.g., G1 phase cell cycle arrest in HepG2 cells) .
- Antimicrobial effects : Inhibition of bacterial/fungal growth through thiazole-mediated disruption of enzyme activity .
Methodological note: In vitro assays (MTT for cytotoxicity, MIC for antimicrobial activity) are standard for preliminary screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl groups) alter target binding .
- Assay conditions : Varying cell lines or bacterial strains yield divergent results.
Resolution strategy:
Perform dose-response studies to establish IC50/EC50 values across multiple models .
Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with homologous targets (e.g., chitin synthase for antifungal activity) .
Q. What advanced techniques are recommended for structural elucidation and purity assessment?
- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement), particularly for verifying piperazine-thiazole conformation .
- NMR spectroscopy : 2D experiments (HSQC, HMBC) confirm connectivity of the carbamate and oxoethyl groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C19H23N5O3S) with <5 ppm error .
Q. How can safety concerns be addressed given limited toxicity data?
- In silico toxicity prediction : Tools like ProTox-II assess potential hepatotoxicity or mutagenicity based on structural alerts (e.g., carbamate group) .
- In vitro safety profiling :
- Ames test for mutagenicity.
- HepG2/HEK293 cytotoxicity assays to determine selectivity indices .
Methodological Challenges and Solutions
Q. How to optimize synthetic yield for scale-up?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for thiazole formation) while maintaining >85% yield .
- Continuous flow reactors : Enhance reproducibility for piperazine coupling steps .
Q. What strategies improve target selectivity in mechanistic studies?
- CRISPR/Cas9 knockout models : Validate target engagement (e.g., knock out suspected kinases/receptors in cell lines) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
Future Research Directions
- Mechanistic studies : Use cryo-EM to visualize compound-enzyme interactions.
- SAR optimization : Synthesize analogs with fluorinated piperazines to enhance blood-brain barrier penetration .
- In vivo models : Evaluate pharmacokinetics in zebrafish for rapid toxicity/bioavailability screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
